molecular formula C7H13NS2 B13738736 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione CAS No. 42163-76-8

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione

Cat. No.: B13738736
CAS No.: 42163-76-8
M. Wt: 175.3 g/mol
InChI Key: KFTJHWUNOFFCTE-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione is an organic compound that belongs to the class of thiazolidinethiones. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a methyl group at the third position and an isopropyl group at the fourth position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione typically involves the reaction of thioamides with acetylenedicarboxylic acid esters. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring into more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinethiones.

Scientific Research Applications

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(1-methylethyl)phenol: This compound has a similar structure but lacks the thiazolidine ring.

    4-(1-Methylethyl)heptane: Another structurally similar compound but with different functional groups.

Uniqueness

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This ring structure is not present in many similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

42163-76-8

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

3-methyl-4-propan-2-yl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C7H13NS2/c1-5(2)6-4-10-7(9)8(6)3/h5-6H,4H2,1-3H3

InChI Key

KFTJHWUNOFFCTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CSC(=S)N1C

Origin of Product

United States

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